molecular formula C7H9ClN2O B1527561 2-(2-Aminoethoxy)-3-chloropyridine CAS No. 1249800-12-1

2-(2-Aminoethoxy)-3-chloropyridine

Cat. No. B1527561
CAS RN: 1249800-12-1
M. Wt: 172.61 g/mol
InChI Key: IIGXKLDQZNFJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Synthesis Analysis

The synthesis of “2-(2-Aminoethoxy)ethanol” involves the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate .


Molecular Structure Analysis

The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 g/mol .


Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” neutralizes acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is a liquid at room temperature, with a density of 1.048 g/mL at 25 °C (lit.) .

Mechanism of Action

While specific information on the mechanism of action of “2-(2-Aminoethoxy)-3-chloropyridine” was not found, a related compound, istaroxime, has been shown to stimulate SERCA2a, a sarcoplasmic reticulum calcium pump, which has implications for heart failure treatment .

Safety and Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

While specific future directions for “2-(2-Aminoethoxy)-3-chloropyridine” were not found, research into related compounds like istaroxime for the treatment of heart failure is ongoing .

properties

IUPAC Name

2-(3-chloropyridin-2-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-6-2-1-4-10-7(6)11-5-3-9/h1-2,4H,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGXKLDQZNFJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethoxy)-3-chloropyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethoxy)-3-chloropyridine
Reactant of Route 3
Reactant of Route 3
2-(2-Aminoethoxy)-3-chloropyridine
Reactant of Route 4
Reactant of Route 4
2-(2-Aminoethoxy)-3-chloropyridine
Reactant of Route 5
Reactant of Route 5
2-(2-Aminoethoxy)-3-chloropyridine
Reactant of Route 6
Reactant of Route 6
2-(2-Aminoethoxy)-3-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.